![molecular formula C11H16N2O2S B1270483 [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea CAS No. 21714-26-1](/img/structure/B1270483.png)

[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea

Overview

Description

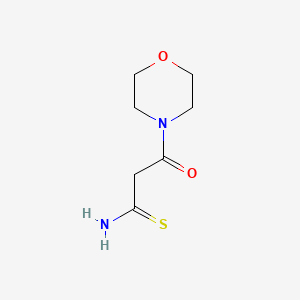

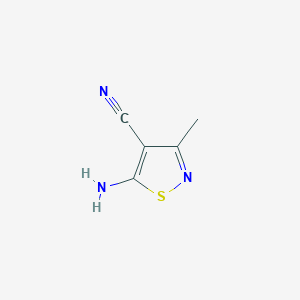

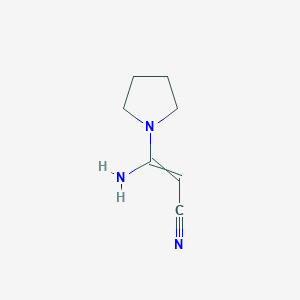

The compound “[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea” is a thiourea derivative. Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . The “2-(3,4-Dimethoxy-phenyl)-ethyl” part suggests that the compound has a phenyl ring with two methoxy (-OCH3) groups attached at the 3rd and 4th positions .

Molecular Structure Analysis

The molecular structure of “[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea” would likely involve a thiourea core, with a phenyl ring substituted with two methoxy groups attached via an ethyl linker .Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions. They can act as nucleophiles, and the sulfur atom can form bonds with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the methoxy groups and the thiourea core in “[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea” would likely affect its solubility, reactivity, and other properties .Scientific Research Applications

Corrosion Inhibition

The compound has been studied for its potential as a corrosion inhibitor, particularly for copper in acidic solutions . The studies have shown that it can provide significant protection against corrosion, with an inhibition efficiency of up to 89% at 400 ppm . This is achieved through the formation of a protective layer on the copper surface .

Surface Morphology Modifications

The compound has been found to cause changes in surface morphology, which is crucial for its function as a corrosion inhibitor . Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) have been used to provide empirical evidence of these modifications .

Chemical Adsorption

The compound has been found to undergo chemical adsorption on the copper surface, which is the definitive mechanism of its corrosion inhibition . This has been confirmed through the use of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy .

Quantum Chemical Computations

The compound has been studied using quantum chemical computations and the Quantum Theory of Atoms in Molecules (QTAIM), which have provided theoretical support for the strong molecular interaction between the compound and copper . This has further validated the experimental findings .

Monoamine Oxidase Inhibition

While not directly related to “[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea”, a similar compound, dimethoxylated chalcones, has been found to inhibit monoamine oxidase-B more potently than monoamine oxidase-A . This suggests potential applications in the treatment of neurological disorders .

Drug Design and Synthesis

Again, while not directly related to “[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea”, similar compounds have been used in the design and synthesis of drugs . The principles of bioisosterism and similarity substitution have been used, along with considerations of drug-likeness, feasibility of synthesis, and availability of raw materials .

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on “[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea” would depend on the results of initial studies on its properties and potential applications. If the compound shows promising activity in a particular area (such as medicine or materials science), further studies could be conducted to optimize its properties and evaluate its efficacy and safety .

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)ethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-14-9-4-3-8(7-10(9)15-2)5-6-13-11(12)16/h3-4,7H,5-6H2,1-2H3,(H3,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIALTAQYDZYYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=S)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353849 | |

| Record name | [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21714-26-1 | |

| Record name | [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main research focus regarding [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea in the provided study?

A1: The study focuses on utilizing [2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea as a building block to synthesize a series of novel 3,4-dimethoxy phenyl ethyl 1,3,5-triazinyl thiourea derivatives. These derivatives were then tested for their antibacterial and anti-HIV activities. The research primarily explores the potential of these newly synthesized compounds as therapeutic agents against bacterial infections and HIV. []

Q2: How were the synthesized compounds structurally characterized in the study?

A2: The study employed several analytical techniques to confirm the structures of the newly synthesized compounds. These include:

- Elemental Analysis: This technique determined the percentage composition of elements (Carbon, Hydrogen, Nitrogen, etc.) within the compounds, verifying their molecular formulas. []

Q3: What were the key findings regarding the antibacterial and anti-HIV activities of the synthesized compounds?

A3: The study evaluated the antibacterial and anti-HIV activities of the synthesized 3,4-dimethoxy phenyl ethyl 1,3,5-triazinyl thiourea derivatives against a panel of microorganisms. Although the specific results were not detailed in the abstract, the research aimed to identify promising candidates exhibiting potent activity against the tested bacterial and viral strains. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)